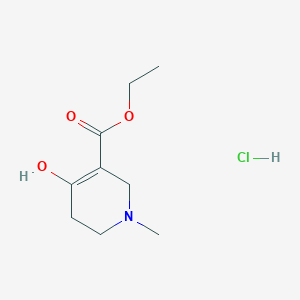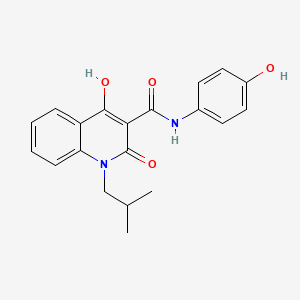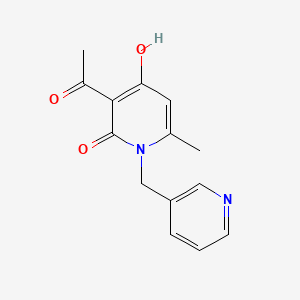
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone, also known as PD98059, is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has been widely used in scientific research to investigate the role of MAPK in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone selectively inhibits the activation of MAPK by preventing the phosphorylation of the MAPK kinase (MEK) enzyme. This results in the inhibition of downstream signaling pathways that are activated by MAPK, including the activation of transcription factors such as c-Jun and c-Fos. By inhibiting the MAPK signaling pathway, 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone has been shown to have a wide range of biochemical and physiological effects in various cell types. For example, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone has also been shown to promote neuronal differentiation and survival, as well as to protect against ischemic injury in the brain. In addition, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone is its high selectivity for the MAPK signaling pathway, which allows for the specific investigation of this pathway in various cellular processes. In addition, 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone is its short half-life, which requires frequent dosing in in vivo experiments. In addition, 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone can also inhibit other kinases at high concentrations, which can lead to off-target effects.
Orientations Futures
There are several future directions for the use of 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone in scientific research. One potential direction is the investigation of the role of MAPK in the regulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins. Another potential direction is the investigation of the role of MAPK in the regulation of epigenetic modifications, which can affect gene expression and cellular differentiation. Finally, the development of more potent and selective inhibitors of the MAPK signaling pathway could lead to the development of new therapies for various diseases, including cancer and neurodegenerative disorders.
Méthodes De Synthèse
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone can be synthesized through a multi-step process involving the reaction of 2-cyclohexyl-4,6-dinitrophenol with ethyl thioglycolate, followed by reduction of the nitro groups, and subsequent cyclization of the resulting intermediate with hydrazine hydrate. The final product can be obtained through purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone has been widely used in scientific research to investigate the role of MAPK in various cellular processes. For example, it has been used to study the involvement of MAPK in the regulation of cell proliferation and differentiation in cancer cells, as well as in the development of neuronal and cardiovascular systems. 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone has also been used to investigate the role of MAPK in the regulation of apoptosis, inflammation, and oxidative stress.
Propriétés
IUPAC Name |
2-cyclohexyl-4-ethylsulfanyl-5-hydroxypyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-17-11-10(15)8-13-14(12(11)16)9-6-4-3-5-7-9/h8-9,15H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLQDAZYCTVSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=NN(C1=O)C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-4-ethylsulfanyl-5-hydroxypyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)



![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)






![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)
